Home > Products > Screening Compounds P50679 > 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one - 2177025-99-7

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3125427
CAS Number: 2177025-99-7
Molecular Formula: C17H19F2N3O
Molecular Weight: 319.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo. []
  • Relevance: Although IACS-15414 does not share the piperidine ring system with the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", both compounds belong to the class of 3,4-dihydropyrimidin-4-ones. This shared core structure suggests a potential starting point for exploring variations in the substituents to identify related compounds.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound is a dihydropyrimidine derivative, synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde under aldol condensation conditions. [] It serves as a precursor for synthesizing diverse dihydropyrimidine-like derivatives. []
  • Relevance: This compound, like the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", features a dihydropyrimidine core. Although it lacks the piperidine ring and difluorophenyl group, the structural similarity highlights the possibility of modifying the substituents on the dihydropyrimidine scaffold to create related compounds.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. [] It exhibits low activity in inducing HaCaT keratinocyte apoptosis, has promising kinase selectivity, and shows excellent anticancer cell proliferation potencies. []
  • Relevance: Hu7691 possesses a difluorophenylpiperidine moiety, directly mirroring the "1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl" fragment in the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one". This significant structural overlap suggests that Hu7691 could provide valuable insights into the design of related compounds, specifically focusing on variations around the dihydropyrimidin-4-one core.

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

  • Compound Description: This compound is derived from the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one precursor with ammonium acetate. []
  • Relevance: Although structurally distinct from the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", this compound also contains a 1,6-dihydropyrimidin-6-one core. This common feature indicates that exploring substitutions at various positions on this core structure could lead to the identification of related compounds with potentially modified biological activities.

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

  • Compound Description: This compound, designated as "Compound 5" in its source paper, is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. [] It has also shown significant antidepressant activity in vivo, reducing immobility duration at a dose of 50 mg/kg. []
  • Relevance: While "Compound 5" differs significantly from "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" in terms of specific substituents, they share a fundamental 3,4-dihydropyrimidin-4-one core structure. Furthermore, both compounds include a piperazine ring system, although its attachment point and substitution pattern vary. This shared motif suggests a potential avenue for exploring structure-activity relationships and designing related compounds with modified GSK-3β inhibitory or antidepressant properties.
Overview

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that has attracted significant interest in various scientific research fields due to its potential biological activities. This compound features a complex molecular structure that includes a piperidine ring and a quinazolinone core, making it a valuable target for pharmaceutical development. The compound's unique combination of functional groups suggests possible applications in medicinal chemistry, particularly in the treatment of neurological disorders and cancer.

Source

The compound is cataloged in several chemical databases, including PubChem and BenchChem, where detailed information regarding its synthesis, properties, and potential applications can be found .

Classification

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can be classified as:

  • Type: Synthetic organic compound
  • Category: Pharmaceutical intermediate
  • Chemical Class: Dihydropyrimidinone derivatives
Synthesis Analysis

Methods

The synthesis of 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves several key steps:

  1. Formation of the Dihydropyrimidinone Core: This is often achieved through the condensation of appropriate starting materials such as urea or thiourea with aldehydes.
  2. Introduction of the Piperidine Ring: A nucleophilic substitution reaction is employed to introduce the piperidine moiety. This can involve reacting a piperidine derivative with the dihydropyrimidinone precursor.
  3. Functionalization: The difluorophenyl group is introduced via alkylation or acylation reactions involving suitable reagents.

Technical Details

The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Advanced techniques like chromatography may be used for purification.

Molecular Structure Analysis

Structure

The molecular formula for 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is C18H21F2N3OC_{18}H_{21}F_{2}N_{3}O.

Data

Key structural data include:

  • Molecular Weight: 333.37 g/mol
  • InChI Key: InChI=1S/C18H21F2N3O/c19-17-5-6-19(23)16(11-17)13-25-9-7-15(8-10-25)12-26-14-24/h1-6,11,14H,7-10,12-13H2
    These structural features contribute to its chemical reactivity and biological interactions.
Chemical Reactions Analysis

Reactions

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
  2. Reduction: Reduction reactions using lithium aluminum hydride can modify either the quinazolinone core or the piperidine ring.
  3. Substitution: Nucleophilic substitution reactions are useful for introducing different substituents on both the piperidine and quinazolinone components.

Technical Details

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.

Mechanism of Action

The mechanism of action for 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
  2. Receptor Modulation: It could bind to certain receptors in the central nervous system, potentially affecting neurotransmitter activity.

This interaction leads to various biological effects that could be harnessed for therapeutic purposes.

Physical and Chemical Properties Analysis

Physical Properties

Some relevant physical properties include:

  • Appearance: Typically a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Relevant Data or Analyses

The stability of this compound under different conditions (e.g., pH variations) should also be considered during experimental applications.

Applications

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several significant scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceuticals aimed at treating various health conditions.
  2. Biological Research: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
  3. Material Science: It can be utilized in developing new materials due to its unique chemical structure.

Properties

CAS Number

2177025-99-7

Product Name

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

IUPAC Name

3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C17H19F2N3O

Molecular Weight

319.356

InChI

InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2

InChI Key

DJACJBHEMJPNBU-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.